molecular formula C13H17N B1314441 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline CAS No. 886759-47-3

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

货号: B1314441
CAS 编号: 886759-47-3
分子量: 187.28 g/mol
InChI 键: BZKHQILNYWQRIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CAS 886759-47-3) is a synthetic organic compound featuring the tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and pharmacology . The THIQ core is a privileged structure found in a wide range of bioactive molecules and approved drugs, known for its ability to interact with diverse biological targets . This specific derivative is characterized by a cyclobutyl substituent at the 1-position, a modification that can fine-tune the molecule's steric and electronic properties, potentially leading to unique biological activity and selectivity profiles. Recent research into novel cationic tetrahydroisoquinoline-triazole compounds has highlighted the potential of this chemical class in addressing antibiotic resistance. Some developed analogues have demonstrated potent activity against S. aureus and M. tuberculosis , identifying them as potential candidates for further antibacterial drug development . More broadly, the tetrahydroisoquinoline scaffold is investigated for its neurobiological effects; while some derivatives are studied as potential neurotoxins, others like the endogenous 1-methyl-TIQ show compelling neuroprotective and antiaddictive properties in preclinical models, underscoring the diverse pharmacological potential of this structural family . Researchers can utilize this compound as a key synthetic intermediate or building block for the design and synthesis of novel small molecules. Its applications span the exploration of new antibacterial agents , the study of neurological pathways , and general medicinal chemistry efforts aimed at hit-to-lead optimization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHQILNYWQRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469108
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886759-47-3
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Pictet–Spengler Condensation with Cyclobutyl Alkylation

This method employs a modified Pictet–Spengler reaction to introduce the cyclobutyl group at the C1 position. Key steps include:

  • Bis-alkylation : Starting with 2-(3-methoxyphenyl)acetonitrile (10 ), α-alkylation using sodium hydride (NaH) and cyclobutyl bromide in dimethylformamide (DMF) yields the cyclobutyl-substituted intermediate (11e ).
  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., HCl in isopropanol) to form 6-methoxy-4-cyclobutyl-THIQ hydrochloride (14e ) in 50–62% yield.
  • Demethylation : Treatment with boron tribromide (BBr₃) removes the methoxy group, yielding 1-cyclobutyl-THIQ (9e ).

Key Data :

Step Reagents/Conditions Yield
Bis-alkylation NaH, DMF, cyclobutyl bromide 54%
Cyclization to 14e HCl, isopropanol 50%
Demethylation to 9e BBr₃, CH₂Cl₂ 65%

Reductive Amination and Suzuki Coupling

A hybrid approach combines Suzuki–Miyaura coupling with reductive amination:

  • Suzuki Coupling : 2-Bromobenzaldehyde reacts with (E)-2-ethoxyvinyl pinacolboronate under palladium catalysis to install the cyclobutyl-vinyl moiety.
  • Reductive Amination : The intermediate undergoes cyclization via triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA), forming the THIQ core with a cyclobutyl group.

Advantages :

  • Modular synthesis allows variation in aryl and cyclobutyl substituents.
  • Functional group tolerance enables late-stage diversification.

Solid-Phase Synthesis

A resin-bound strategy facilitates high-throughput synthesis:

  • Scaffold Attachment : BOC-protected THIQ carboxylic acid is immobilized on (4-hydroxyphenyl)sulfide resin.
  • Cyclobutyl Introduction : Alkylation of phenolic hydroxyl groups with cyclobutyl halides precedes acid-catalyzed cyclization.
  • Cleavage : Amines liberate the final product from the resin, yielding 1-cyclobutyl-THIQ derivatives.

Optimized Conditions :

  • Resin loading efficiency: >85% under anhydrous conditions.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Enantioselective routes use chiral sulfinyl auxiliaries:

  • Chiral Intermediate Formation : 2-(3,4-Dimethoxyphenyl)ethylamine reacts with a chiral Andersen reagent to form N-sulfinyl phenylethylamine.
  • Cyclization : BF₃·OEt₂-mediated Pictet–Spengler reaction with cyclobutyl aldehydes yields enantiopure 1-cyclobutyl-THIQs.

Example : Synthesis of (+)-salsolidine (36 ) achieved in 70% enantiomeric excess (ee).

Comparative Analysis of Methods

Method Yield Range Key Advantage Limitation
Pictet–Spengler 50–65% Scalability Requires harsh demethylation (BBr₃)
Reductive Amination 30–41% Modularity Moderate yields
Solid-Phase 60–85% High-throughput compatibility Specialized resin required
Asymmetric Synthesis 60–70% ee Enantioselectivity Multi-step purification

化学反应分析

Types of Reactions

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases. Its structural properties allow it to interact with multiple biological targets, making it a candidate for drug development.

  • Bromodomain Inhibition : Research indicates that similar compounds can act as bromodomain inhibitors, which are crucial in regulating gene expression through histone acetylation. These inhibitors have implications in treating autoimmune diseases and cancer .
  • Neuroprotective Effects : Tetrahydroisoquinoline derivatives have shown promise in neuroprotection, particularly in models of Parkinson's disease. The compound's ability to modulate neurochemical pathways may help prevent neurodegeneration .

Anticancer Activity

Studies have demonstrated that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The relationship between the compound's structure and its cytotoxicity has been explored through quantitative structure-activity relationship (QSAR) analyses .

  • Case Study : A series of 1,2,3,4-tetrahydroisoquinoline derivatives were tested for their tumor-specific cytotoxicity. Results indicated that certain substitutions on the tetrahydroisoquinoline scaffold significantly enhanced anticancer activity against human cancer cell lines .

Antimicrobial Properties

Preliminary studies suggest that 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline may possess antimicrobial activity by inhibiting enzymes involved in pathogen metabolism. This potential makes it an attractive candidate for further exploration in infectious disease treatment .

Enzyme Modulation

The compound has been shown to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator. This interaction can influence various biological processes and metabolic pathways related to disease processes .

The applications of this compound span several fields within medicinal chemistry and pharmacology. Its unique structural properties confer significant biological activities that warrant further investigation.

Future research should focus on:

  • Elucidating the mechanisms underlying its biological effects.
  • Conducting more extensive preclinical studies to assess its therapeutic potential.
  • Exploring synthetic pathways for developing analogs with improved efficacy and selectivity.

相似化合物的比较

Key Findings :

  • 1-MeTIQ exhibits neuroprotection by inhibiting monoamine oxidase (MAO), reducing oxidative stress, and shifting dopamine metabolism toward O-methylation . In contrast, 1-BnTIQ depletes dopamine and tyrosine hydroxylase activity, mimicking Parkinsonian pathology .
  • N-Methylation of TIQs (e.g., N-methyl-TIQ) enhances toxicity via oxidation to isoquinolinium ions, which disrupt mitochondrial function similarly to MPTP’s metabolite, MPP+ .
  • Salsolinols (6,7-dihydroxy-TIQs) show higher cytotoxicity than non-hydroxylated analogs, with N-methylation exacerbating effects .

Substituent Effects on Pharmacological Activity

Table 2: Substituent Modifications and Activity Trends

Position Modification Impact on Activity References
1 Cyclobutyl (hypothetical) Potential enhanced selectivity/metabolic stability*
1 Methyl (1-MeTIQ) Neuroprotection; reversible MAO inhibition
1 Benzyl (1-BnTIQ) Neurotoxicity; dopamine depletion
6,7 Dimethoxy (e.g., compound 5e) Retains ADAMTS-4 inhibitory activity (~0.1 μM)
6,7 Deletion (e.g., compound 2d) Similar/better activity than dimethoxy analogs
R1 Tertiary amine (e.g., compound 5h) Dramatic loss of activity (>10 μM)

Key Findings :

  • The 6,7-dimethoxy group in THIQ derivatives is critical for maintaining ADAMTS-4 inhibitory activity (IC50 ~0.1 μM). Removal or replacement at these positions reduces potency .
  • Cycle 1 substituents (e.g., diamine or glycine) improve solubility without compromising activity, suggesting solvent-exposed regions .
  • Tertiary amines at R1 (e.g., compound 5h) reduce activity, highlighting the importance of hydrogen-bonding or steric compatibility .

Table 3: Pharmacologically Active THIQ Derivatives

Compound Name Substituents Activity References
4’-Dimethylaminophenyl-TIQ 4’-Dimethylaminophenyl, 6,7-dimethoxy Analgesic, anti-inflammatory
Cherylline analogs 4-Aryl Anticancer, CNS stimulation
Ibuprofen-THQ hybrid Conjugated with ibuprofen Enhanced anti-inflammatory potential*
Phosphonic acid-TIQ Phosphonic acid at 1- or 3-position Unexplored pharmacological activity

Key Findings :

  • 4’-Dimethylaminophenyl-TIQ derivatives show significant analgesic effects in thermal and chemical irritation models, with anti-inflammatory activity in arthritis .
  • Hybrid molecules (e.g., ibuprofen-THQ) aim to synergize parent compound activities, though biological data are preliminary .

生物活性

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CBTHIQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in pharmacology.

CBTHIQ exhibits a notable ability to interact with various enzymes and proteins. One of its primary interactions is with monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. The inhibition of MAO activity by CBTHIQ can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

Table 1: Interaction Profile of CBTHIQ

Target Interaction Type Effect
Monoamine OxidaseInhibitionIncreased neurotransmitter levels
Specific ReceptorsBindingModulation of signal transduction

Cellular Effects

The influence of CBTHIQ on cellular processes is profound. By modulating neurotransmitter levels through MAO inhibition, it impacts cell signaling pathways associated with neurotransmission. This modulation can lead to alterations in gene expression and cellular metabolism, affecting overall cell function.

Case Study: Neurotransmitter Modulation

In laboratory studies, prolonged exposure to CBTHIQ resulted in sustained increases in dopamine and serotonin levels. These changes were correlated with improved neuronal viability and function in models simulating neurodegenerative conditions.

Molecular Mechanism

The molecular mechanism by which CBTHIQ exerts its effects involves binding to the active sites of MAO enzymes. This competitive inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability. Additionally, CBTHIQ may influence transcription factors that regulate gene expression related to neuronal health and function .

Temporal Effects in Laboratory Settings

Studies have indicated that the effects of CBTHIQ are time-dependent. Initial exposure leads to rapid changes in neurotransmitter levels; however, prolonged exposure can result in more significant alterations in gene expression and cellular metabolism. These findings suggest that the therapeutic window for CBTHIQ may be critical for maximizing its benefits while minimizing potential side effects.

Table 2: Comparison of Biological Activities

Compound Activity IC50 (μM)
CBTHIQMAO InhibitionNot specified
Tetrahydroquinoline DerivativeNF-κB Inhibition0.70 ± 0.071
Other TetrahydroisoquinolinesCytotoxicity against cancer cellsVaries

常见问题

Basic: What are the common synthetic routes for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline?

Answer:
The synthesis typically involves cyclization reactions or spiroheterocyclic formation. For example, spiroheterocyclic tetrahydroisoquinolines can be synthesized via acid-catalyzed cyclization of precursor amines or ketones. demonstrates the use of crystallography to confirm structural integrity post-synthesis, highlighting the importance of reaction conditions (e.g., solvent choice, temperature) in achieving high yields. Key steps include:

  • Cyclobutyl group introduction : Using cyclobutyl halides or Grignard reagents.
  • Ring closure : Employing reagents like POCl₃ or PPA (polyphosphoric acid) for cyclization .

Basic: What analytical techniques are used to characterize this compound?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : To resolve solid-state conformation and stereochemistry (e.g., distinguishing between chair and boat conformations in spiroheterocycles) .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and cyclobutyl integration .
  • Mass spectrometry : For molecular weight validation and fragmentation analysis .

Basic: What safety protocols are recommended for handling tetrahydroisoquinoline derivatives?

Answer:
Refer to Safety Data Sheets (SDS) for specific compounds. General guidelines include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced: How can researchers optimize reaction conditions for introducing cyclobutyl groups?

Answer:
Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd or Ni) for cross-coupling reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Temperature control : Low temperatures to minimize side reactions (e.g., ring-opening). highlights solvent-dependent crystallization for purity .

Advanced: How should structural contradictions between solution and solid-state data be resolved?

Answer:
Contradictions arise from conformational flexibility. Methodological approaches:

  • Comparative analysis : Use NMR (solution) and X-ray (solid-state) to identify dynamic vs. fixed conformations.
  • Computational modeling : DFT calculations to predict energetically favorable conformers. observed structural similarities in solution and solid states for spiroheterocycles .

Advanced: What strategies are effective in studying structure-activity relationships (SAR) of tetrahydroisoquinoline derivatives?

Answer:

  • Systematic substitution : Vary alkyl/aryl groups (e.g., C6–C17 chains) and assess bioactivity (e.g., cytotoxicity, antimicrobial effects) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., methoxy or methylsulfonyl) using QSAR models. links substituents to antitumor activity .

Advanced: How can researchers design experiments to evaluate biological activity?

Answer:

  • In vitro assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity.
  • Dose-response studies : Test derivatives at multiple concentrations (e.g., 1–100 μM).
  • Control compounds : Use known bioactive tetrahydroisoquinolines (e.g., cherylline analogues) as benchmarks .

Advanced: What mechanisms underlie the antitumor activity of tetrahydroisoquinoline derivatives?

Answer:
Proposed mechanisms include:

  • Topoisomerase inhibition : Intercalation with DNA-topoisomerase complexes.
  • Apoptosis induction : Caspase activation via mitochondrial pathways. notes neurotoxicity and antitumor activity in iodophenyl derivatives .

Advanced: How can crystallography aid in drug design for tetrahydroisoquinoline-based compounds?

Answer:

  • Binding mode analysis : Resolve ligand-receptor interactions (e.g., hydrogen bonding with target proteins).
  • Conformational stability : Identify rigid regions for scaffold optimization. and used crystallography to validate spiroheterocyclic and iodophenyl structures .

Advanced: What are the challenges in scaling up tetrahydroisoquinoline synthesis for preclinical studies?

Answer:

  • Purification hurdles : Column chromatography limitations; switch to recrystallization or distillation.
  • Yield optimization : Scale-dependent reagent stoichiometry (e.g., excess cyclobutylating agents). emphasizes reproducibility in multi-gram syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。